4-Allylheptafluorotoluene
Description
Significance of Organofluorine Chemistry in Advanced Synthetic Endeavors
Organofluorine chemistry, the study of compounds containing the carbon-fluorine (C-F) bond, is a pivotal field in modern science. clearsynth.com The C-F bond is the strongest single bond in organic chemistry, which imparts high thermal and chemical stability to molecules. Current time information in Bangalore, IN. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. clearsynth.comrsc.org These alterations include changes in lipophilicity, metabolic stability, and bioactivity, making fluorine a crucial element in the design of new drugs and advanced materials. clearsynth.comCurrent time information in Bangalore, IN. It is estimated that approximately 20% of all pharmaceuticals contain fluorine, a testament to the strategic importance of this element in medicinal chemistry. tci-chemical-trading.com The development of novel synthetic methods to introduce fluorine and fluoroalkyl groups into organic scaffolds remains an active and challenging area of research, driven by the demand for new materials, agrochemicals, and therapeutics. clearsynth.comadvtechind.com
Strategic Importance of Allylic Functionalities in Modern Organic Synthesis
The allyl group, a three-carbon unit containing a double bond, is one of the most versatile and fundamental building blocks in modern organic synthesis. thieme-connect.comgoogle.com Allylic functionalities, such as those found in allylic alcohols, esters, and silanes, serve as key intermediates in a vast number of chemical transformations. researchgate.netfluorine1.ru Their utility stems from the reactivity of both the double bond and the allylic position, which can be functionalized with high levels of stereo- and regioselectivity. thieme-connect.comgoogle.com This reactivity allows for the construction of complex molecular architectures, including the formation of stereogenic centers. google.com The rigidity and predictable conformational behavior introduced by allylic strain can be exploited in asymmetric synthesis to achieve high diastereoselectivity in reactions like aldol (B89426) and Diels-Alder reactions. publish.csiro.au
Positioning of 4-Allylheptafluorotoluene within Fluoroallylic and Perfluoroalkyl Aromatic Systems
This compound, with the chemical name 1-allyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene, is a molecule that embodies the convergence of organofluorine and allylic chemistry. tci-chemical-trading.com It is a perfluoroalkylated aromatic compound, specifically a toluene (B28343) derivative where the aromatic ring is fully substituted with four fluorine atoms and a trifluoromethyl (CF₃) group, and also possesses an allylic side chain. tci-chemical-trading.compublish.csiro.au The synthesis of such molecules often involves strategies like the perfluoroalkylation of an existing allyl-substituted aromatic ring, such as allylbenzene. researchgate.netresearchgate.net These reactions can proceed through radical mechanisms, utilizing various perfluoroalkyl sources. researchgate.netchemicalbook.com This compound serves as a valuable molecular scaffold, combining the unique electronic properties and stability of a heptafluorinated aromatic ring with the versatile reactivity of an allylic double bond. This dual-functionality makes it a potentially useful building block for creating more complex fluorinated molecules for applications in materials science and medicinal chemistry. iaea.org
Overview of Research Trajectories for Fluorinated Unsaturated Molecular Scaffolds
Current research into fluorinated unsaturated molecules, like this compound, is focused on several key trajectories. A major area is the development of new, more efficient and selective synthetic methodologies. clearsynth.com This includes photochemical and electrochemical strategies for the greener synthesis of perfluoroalkylated scaffolds. iaea.org Researchers are exploring novel catalytic systems, including organocatalysis and transition-metal catalysis, for the difunctionalization of alkenes to install both a fluoroalkyl group and another functional handle in a single step. rsc.orgenviro.wiki There is also significant interest in using these fluorinated building blocks to create complex molecular structures with unique properties, such as fluorinated nucleic acids and amino acids for biological studies. bohrium.comitrcweb.org The goal is to leverage the combined properties of fluorine and unsaturation to design next-generation pharmaceuticals, agrochemicals, and functional materials. itrcweb.org
Physicochemical Properties of this compound
The determination of physicochemical properties for many specific per- and polyfluoroalkyl substances (PFAS) is challenging, and data is often scarce in public literature. chemfish.co.jp The table below summarizes the available information for this compound.
| Property | Value / Information | Source(s) |
| IUPAC Name | 1-allyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | tci-chemical-trading.com |
| Synonym | This compound | clearsynth.com |
| CAS Number | 253882-74-5 | clearsynth.comtci-chemical-trading.combiophysics.org |
| Molecular Formula | C₁₀H₅F₇ | tci-chemical-trading.com |
| Molecular Weight | 258.14 g/mol | publish.csiro.au |
| Physical State | Data not publicly available (Expected to be a liquid at room temp.) | chemfish.co.jp |
| Boiling Point | 47-48 °C at 5 mmHg | publish.csiro.au |
| Melting Point | Data not publicly available | |
| Density | Data not publicly available | |
| Solubility | Data not publicly available | chemfish.co.jp |
Spectroscopic Data Profile of this compound
Specific, experimentally verified spectra for this compound are not widely available in peer-reviewed literature. However, based on its chemical structure and established principles of spectroscopy, the following characteristics would be expected.
| Spectroscopic Technique | Expected Characteristics | Source(s) for Principles |
| Infrared (IR) Spectroscopy | The spectrum would be dominated by strong absorption bands in the 1100-1300 cm⁻¹ region, characteristic of C-F bond stretching vibrations. Other expected signals include aromatic C=C stretching, =C-H stretching and bending for the vinyl group, and sp³ C-H stretching for the allylic CH₂ group. | rsc.orgitrcweb.org |
| ¹H NMR Spectroscopy | The proton NMR spectrum would show complex signals corresponding to the five protons of the allyl group (CH₂-CH=CH₂). A multiplet would be expected for the single aromatic proton, with splitting patterns influenced by coupling to the adjacent fluorine atoms. The relative integration of the allyl and aromatic signals would be 5:1. | fluorine1.ru |
| ¹³C NMR Spectroscopy | The carbon NMR spectrum would display 7 distinct signals due to the molecule's symmetry. Signals would be observed for the three unique carbons of the allyl group and the four unique carbons of the aromatic ring. The aromatic carbon signals would show large C-F coupling constants, and the signal for the carbon attached to the CF₃ group would appear as a quartet. | |
| ¹⁹F NMR Spectroscopy | The fluorine NMR spectrum is a powerful tool for this molecule. Two primary signals would be expected: a singlet for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group and another signal for the four equivalent fluorine atoms attached to the aromatic ring. The chemical shifts are highly sensitive to the electronic environment. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,4,5-tetrafluoro-3-prop-2-enyl-6-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F7/c1-2-3-4-6(11)8(13)5(10(15,16)17)9(14)7(4)12/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRPLHXTKTYSJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of 4 Allylheptafluorotoluene
Electrophilic Reactions of the Allylic Moiety
The allylic moiety of 4-allylheptafluorotoluene contains a carbon-carbon double bond, which is typically a site for electrophilic attack. However, the potent electron-withdrawing effect of the heptafluorotoluene ring deactivates the double bond, making it less nucleophilic than simple alkenes. numberanalytics.comfirsthope.co.in Consequently, electrophilic addition reactions generally require more forcing conditions or highly reactive electrophiles. libretexts.org
The general mechanism involves the attack of an electrophile (E⁺) on the π-bond, leading to the formation of a carbocation intermediate. byjus.com The regioselectivity of this addition is governed by the stability of the resulting carbocation. The formation of a carbocation at the carbon adjacent to the aromatic ring is disfavored due to the powerful destabilizing inductive effect of the perfluoroaryl group. Therefore, the electrophile is expected to add to the terminal carbon (Cγ), placing the positive charge at the internal carbon (Cβ), following Markovnikov's rule. byjus.com A subsequent attack by a nucleophile (Nu⁻) completes the addition.
Table 1: Predicted Products of Electrophilic Addition to this compound
| Electrophilic Reagent (E-Nu) | Predicted Major Product | Reaction Type |
|---|---|---|
| HBr | 4-(2-Bromopropyl)heptafluorotoluene | Hydrohalogenation |
| Br₂ | 4-(2,3-Dibromopropyl)heptafluorotoluene | Halogenation |
| H₂O / H⁺ | 4-(2-Hydroxypropyl)heptafluorotoluene | Hydration |
| Br₂ / H₂O | 4-(1-Bromo-2-hydroxypropyl)heptafluorotoluene | Halohydrin Formation |
Nucleophilic Reactions and Substitution Patterns on the Allylic System and Perfluoroaryl Ring
Perfluoroaryl Ring: The heptafluorotoluene core is highly electron-deficient and, as such, is exceptionally susceptible to nucleophilic aromatic substitution (SNAr). mdpi.comresearchgate.net This is the most prominent reaction pathway for the aromatic portion of the molecule. Nucleophiles readily attack the ring, displacing a fluoride (B91410) ion. The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group that activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it. Since the para position is already occupied by the allyl group, substitution is directed to the ortho positions (C2 and C6). mdpi.com
Studies on octafluorotoluene (B1221213) have shown that nucleophilic attack occurs almost exclusively at the para-position relative to the -CF₃ group. mdpi.comdigitellinc.com In this compound, this highly reactive para-position is blocked. Therefore, nucleophilic substitution will target the next most activated positions, which are the fluorine-bearing carbons at C2 and C6.
Allylic System: Nucleophilic substitution directly on the unsubstituted allyl group is not feasible as there is no leaving group. However, if the allyl group is first functionalized, for instance by electrophilic addition (see 3.1) or radical halogenation (see 3.3), the resulting alkyl halide can undergo subsequent nucleophilic substitution (Sₙ1 or Sₙ2). The reactivity in these cases is influenced by the steric hindrance and the electronic nature of the perfluoroaryl group. pressbooks.pubyoutube.com
Table 2: Nucleophilic Aromatic Substitution (SNAr) on this compound
| Nucleophile | Reagent Example | Expected Substitution Position | Product Type |
|---|---|---|---|
| Alkoxide | NaOCH₃ | C2 / C6 | Aryl ether |
| Amine | NH₃, RNH₂ | C2 / C6 | Aryl amine |
| Thiolate | NaSPh | C2 / C6 | Aryl sulfide |
| Hydroxide | NaOH | C2 / C6 | Phenol |
Radical Reactions and Their Role in Post-Synthetic Functionalization
Radical reactions offer a powerful method for the functionalization of this compound, targeting both the allylic system and the double bond. utexas.edu Radical processes occur in three main phases: initiation, propagation, and termination.
Allylic Substitution: The hydrogens on the carbon adjacent to the double bond (the allylic position) are particularly susceptible to abstraction by radicals. pressbooks.pub This is due to the resonance stabilization of the resulting allyl radical. Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) can selectively brominate this position. The resulting allylic bromide is a versatile intermediate for subsequent nucleophilic substitutions.
Radical Addition: Radicals can also add across the double bond. In contrast to electrophilic addition, radical addition of species like HBr, initiated by peroxides, typically proceeds via an anti-Markovnikov mechanism. The bromine radical adds to the terminal carbon to generate the more stable secondary radical at the Cβ position, which then abstracts a hydrogen atom from HBr.
These radical-based transformations are crucial for post-synthetic functionalization, allowing for the introduction of a wide range of chemical groups onto the allylic side chain. nih.gov
Aromatic Substitution Reactions on the Heptafluorotoluene Core
The reactivity of the heptafluorotoluene core is dominated by nucleophilic substitution pathways. The presence of seven electron-withdrawing fluorine atoms and a trifluoromethyl group makes the aromatic ring extremely electron-poor. researchgate.net This severe deactivation renders the ring highly resistant to electrophilic aromatic substitution (EAS), a reaction characteristic of electron-rich aromatic compounds.
Therefore, classical EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are not viable for the heptafluorotoluene core under standard conditions. The primary and most synthetically useful aromatic substitution reaction for this system is the nucleophilic aromatic substitution (SNAr) discussed in section 3.2. mdpi.comresearchgate.net
Cycloaddition and Rearrangement Reactions Involving the Allylic System
Cycloaddition Reactions: The double bond of the allyl group can participate in various cycloaddition reactions. As a dienophile, it can react with conjugated dienes in [4+2] Diels-Alder cycloadditions to form six-membered rings. libretexts.org Due to the deactivating effect of the perfluoroaryl group, electron-rich dienes would be required for efficient reaction. Other cycloadditions, such as [3+2] dipolar cycloadditions with species like azides or nitrile oxides, and [4+3] cycloadditions with oxyallyl cations, are also mechanistically possible, leading to five- and seven-membered rings, respectively. organicreactions.orgnih.gov
Rearrangement Reactions: Sigmatropic rearrangements are a key class of reactions for allylic systems. The most relevant for a derivative of this compound is the Claisen rearrangement, a mdpi.commdpi.com-sigmatropic rearrangement. wikipedia.orglibretexts.org This reaction is not possible for the parent molecule but can occur if a 4-allyloxy-heptafluorotoluene derivative is synthesized (e.g., via SNAr reaction of an alkoxide with octafluorotoluene followed by allylation). Upon heating, this allyl aryl ether would rearrange to form an ortho-allyl phenol, with the allyl group migrating from the oxygen to the ortho position of the ring. libretexts.orglibretexts.org The presence of the electron-withdrawing CF₃ group can influence the reaction rate and conditions. nih.gov
Chemo-, Regio-, and Stereoselectivity in Transformations of this compound Derivatives
Selectivity is a critical consideration in the chemical transformations of a bifunctional molecule like this compound.
Chemoselectivity : The choice of reagent dictates whether the reaction occurs at the allylic moiety or the aromatic ring. Electrophiles and radical initiators will preferentially react with the allyl group. firsthope.co.inpressbooks.pub In contrast, strong nucleophiles will selectively attack the electron-deficient aromatic ring via the SNAr mechanism. mdpi.comresearchgate.net This orthogonal reactivity allows for selective functionalization of either part of the molecule.
Regioselectivity :
Allyl Group : Electrophilic additions generally follow Markovnikov's rule, while radical additions can be controlled to yield anti-Markovnikov products. byjus.com
Aromatic Ring : Nucleophilic aromatic substitution is highly regioselective. With the para-position blocked, substitution occurs at the electronically activated and sterically accessible ortho-positions (C2/C6) relative to the CF₃ group. mdpi.com
Stereoselectivity :
Reactions involving the formation of new chiral centers, such as additions to the double bond or subsequent substitutions, can lead to stereoisomers.
In cycloaddition reactions like the Diels-Alder, stereoselectivity (e.g., endo/exo selectivity) is a key feature, governed by kinetic and thermodynamic factors as well as secondary orbital interactions. libretexts.org The synthesis of specific stereoisomers often requires the use of chiral catalysts or auxiliaries. organic-chemistry.orgnih.gov
Table 3: Summary of Selectivity in Reactions of this compound
| Reaction Type | Reactive Site | Regioselectivity | Stereoselectivity Considerations |
|---|---|---|---|
| Electrophilic Addition | Allyl C=C | Markovnikov (generally) | Can generate new stereocenters |
| Nucleophilic Substitution (SNAr) | Aromatic Ring | C2 / C6 positions | Not typically applicable |
| Radical Substitution | Allylic C-H | Allylic position | Can generate a new stereocenter |
| Radical Addition | Allyl C=C | Anti-Markovnikov (with HBr/peroxide) | Can generate new stereocenters |
| [4+2] Cycloaddition | Allyl C=C | Depends on diene | Endo/exo selectivity |
| Claisen Rearrangement (of ether derivative) | Allyl group & Ring | Ortho-position on ring | Controlled by concerted mechanism |
Advanced Synthetic Applications of this compound as a Building Block
Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is no specific information regarding the advanced synthetic applications of the chemical compound This compound . While general principles of organofluorine chemistry and the reactivity of allyl groups are well-established, their specific application to this particular molecule is not documented in the public domain.
The requested article outline focuses on highly specialized areas of synthetic chemistry, including:
Advanced Synthetic Applications of 4 Allylheptafluorotoluene As a Building Block
Building Block for Advanced Materials and Polymeric Intermediates
Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article based on the provided outline. The absence of data prevents the creation of content that would meet the required standards of quality and factual accuracy.
Mechanistic and Computational Investigations of Reactions Involving 4 Allylheptafluorotoluene
Kinetic Studies of Reaction Pathways
Kinetic studies are fundamental to understanding the rates and mechanisms of chemical reactions. For reactions involving 4-allylheptafluorotoluene, kinetic analysis can provide insights into the factors influencing reaction speed, such as reactant concentrations, temperature, and catalysts. While specific kinetic data for this compound is not extensively documented in publicly available literature, we can infer potential reaction pathways based on related chemistries.
One probable area of study would be the kinetics of electrophilic additions to the allyl group's double bond. The strong electron-withdrawing nature of the heptafluorotoluene ring is expected to decrease the nucleophilicity of the double bond, thereby affecting the reaction rate compared to non-fluorinated analogues. A hypothetical kinetic study might compare the rates of bromination for 4-allyltoluene and this compound to quantify this electronic effect.
Table 1: Hypothetical Rate Constants for the Bromination of Allyl Arenes
| Compound | Relative Rate Constant (k_rel) |
|---|---|
| 4-Allyltoluene | 1.0 |
This table presents hypothetical data for illustrative purposes.
Another area of kinetic investigation could involve transition-metal-catalyzed reactions, such as cross-coupling or allylic substitution. The coordination of the metal to the allyl group and the subsequent reaction steps would be influenced by the electronic properties of the perfluorinated aromatic ring.
Elucidation of Reaction Intermediates and Transition States
The identification and characterization of reaction intermediates and transition states are key to a detailed mechanistic understanding. For reactions of this compound, various reactive intermediates could be postulated depending on the reaction type.
In radical reactions, for instance, the formation of a benzylic or allylic radical intermediate could be possible. The stability of such intermediates would be influenced by the electronic effects of the heptafluorotoluene group. Computational studies would be invaluable in determining the relative energies of potential radical intermediates.
In nucleophilic allylic substitution reactions, an allylic cation or a transition state with significant carbocationic character might be involved. The electron-withdrawing heptafluorotoluene ring would destabilize such an intermediate, potentially favoring an SN2' mechanism over a direct SN2 or SN1 pathway. An SN2' reaction involves the nucleophile attacking the double bond, leading to a rearrangement of the double bond, known as an allylic shift.
Density Functional Theory (DFT) Calculations for Mechanistic Insight
Density Functional Theory (DFT) has become a powerful tool for elucidating reaction mechanisms by providing detailed energetic and structural information about reactants, intermediates, transition states, and products.
For this compound, DFT calculations could be employed to:
Model Reaction Pathways: By calculating the potential energy surface, different possible reaction pathways can be compared to identify the most likely mechanism.
Characterize Transition States: The geometry and energy of transition states can be calculated, providing insight into the activation energy of a reaction.
Analyze Electronic Structure: DFT can be used to understand the distribution of electron density in the molecule and how it influences reactivity. For example, the calculated electrostatic potential map would show the electron-deficient nature of the perfluorinated ring and the relative electron richness of the allyl group's double bond.
Table 2: Hypothetical DFT-Calculated Parameters for a Reaction Intermediate
| Parameter | Value |
|---|---|
| Relative Energy (kcal/mol) | +15.2 |
| Key Bond Length (Å) | 1.45 |
This table presents hypothetical data for illustrative purposes.
Spectroscopic Probes for Reaction Mechanism Elucidation (e.g., ¹⁹F NMR in mechanistic context)
Spectroscopic techniques are indispensable for the experimental investigation of reaction mechanisms. For a fluorinated compound like this compound, ¹⁹F NMR spectroscopy is a particularly powerful tool. thermofisher.comnih.gov
The ¹⁹F nucleus is 100% naturally abundant and has a spin of 1/2, making it highly suitable for NMR studies. The chemical shift of a fluorine nucleus is very sensitive to its electronic environment, allowing for subtle changes during a reaction to be monitored. thermofisher.comnih.gov
In a mechanistic study, ¹⁹F NMR could be used to:
Monitor Reaction Progress: The disappearance of signals corresponding to the starting material and the appearance of new signals for products and intermediates can be tracked over time.
Identify Intermediates: If an intermediate has a sufficient lifetime, it may be directly observed by ¹⁹F NMR. The chemical shifts of the fluorine atoms in the intermediate would provide valuable structural information.
Probe Electronic Changes: Changes in the ¹⁹F NMR chemical shifts of the heptafluorotoluene group can indicate how the electron density at the aromatic ring is altered during the formation of intermediates or transition states.
Table 3: Representative ¹⁹F NMR Chemical Shift Ranges
| Fluorine Position | Typical Chemical Shift Range (ppm vs. CFCl₃) |
|---|---|
| ortho-F | -130 to -150 |
| meta-F | -155 to -165 |
This table presents generally accepted chemical shift ranges for fluoroaromatic compounds and is for illustrative purposes.
Studies of Electronic Effects and Reactivity Predictions
The heptafluorotoluene group exerts a strong electron-withdrawing inductive effect (-I) and a weak electron-withdrawing resonance effect (-M). This significantly influences the reactivity of the entire molecule.
The primary electronic effects on the reactivity of this compound are:
Deactivation of the Aromatic Ring: The perfluorinated ring is highly deactivated towards electrophilic aromatic substitution.
Activation towards Nucleophilic Aromatic Substitution: The electron deficiency of the ring makes it susceptible to attack by nucleophiles, potentially leading to substitution of one of the fluorine atoms (typically at the para position to the allyl group).
Modification of Allyl Group Reactivity: As mentioned earlier, the electron-withdrawing nature of the aromatic ring reduces the nucleophilicity of the allyl double bond, making it less reactive towards electrophiles compared to non-fluorinated analogues. Conversely, the acidity of the allylic protons may be slightly increased.
These electronic effects allow for predictions of reactivity. For example, in a competitive reaction with an electrophile, the allyl group of 4-allyltoluene would be expected to react significantly faster than that of this compound.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Advanced Analytical Methodologies for Research on 4 Allylheptafluorotoluene and Its Derivatives
High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., Advanced NMR (¹⁹F, ¹H, ¹³C), High-Resolution Mass Spectrometry for Reaction Product Analysis)
High-resolution spectroscopic methods are fundamental to the unambiguous structural determination of 4-allylheptafluorotoluene and its reaction products. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of this analytical approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of nuclei within a molecule. For fluorinated compounds like this compound, multinuclear NMR experiments are particularly insightful.
¹⁹F NMR: As the ¹⁹F nucleus is 100% naturally abundant and has a spin of ½, ¹⁹F NMR is a highly sensitive and informative technique for characterizing organofluorine compounds. phenomenex.comnih.gov The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, spanning a wide range which minimizes signal overlap, a common issue in ¹H NMR. nih.gov For this compound, distinct signals would be expected for the fluorine atoms at different positions on the aromatic ring, with their chemical shifts and coupling patterns providing crucial structural information.
¹H NMR: ¹H NMR spectroscopy is used to identify the hydrogen-containing functional groups in the molecule. oregonstate.edulibretexts.orglibretexts.org For this compound, the allyl group would give rise to characteristic signals in the alkene and aliphatic regions of the spectrum. The chemical shifts and splitting patterns of these protons would confirm the presence and connectivity of the allyl moiety. libretexts.org
¹³C NMR: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. libretexts.orglibretexts.org Although the natural abundance of ¹³C is low, techniques like proton decoupling simplify the spectra, providing a single peak for each unique carbon atom. libretexts.org The chemical shifts of the carbons in the heptafluorotoluene and allyl groups would be influenced by the presence of the highly electronegative fluorine atoms and the double bond, respectively. libretexts.org
| Nucleus | Expected Chemical Shift Range (ppm) | Key Structural Information |
| ¹⁹F | -80 to -180 | Number and electronic environment of fluorine atoms on the aromatic ring. |
| ¹H | 1.0 - 7.5 | Presence and structure of the allyl group; aromatic protons. |
| ¹³C | 15 - 160 | Carbon framework of the aromatic ring and the allyl side chain. |
High-Resolution Mass Spectrometry (HRMS):
HRMS is an indispensable tool for determining the elemental composition of this compound and its derivatives with high accuracy. nih.govunimi.itnih.govtdl.org Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers provide mass measurements with high resolution, allowing for the differentiation of isobaric compounds. nih.gov Analysis of the fragmentation patterns in the mass spectrum can further elucidate the structure of the parent molecule and its reaction products.
Chromatographic Methods for Purity Assessment and Isomer Separation in Research Contexts (e.g., Chiral HPLC)
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the separation of its isomers.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique for both analytical and preparative separations. For fluorinated compounds, reversed-phase HPLC with C8 or C18 columns is commonly employed. The unique properties of fluorinated molecules can sometimes necessitate specialized stationary phases for optimal separation.
Chiral HPLC:
Many derivatives of this compound may be chiral. Chiral HPLC is a critical technique for the separation of enantiomers. phenomenex.comnih.govshimadzu.commdpi.comresearchgate.net This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds. nih.gov The development of a successful chiral separation method is often crucial in pharmaceutical and materials science research. phenomenex.comshimadzu.com
| Chromatographic Technique | Stationary Phase Example | Mobile Phase Example | Application |
| Reversed-Phase HPLC | C18 Silica | Acetonitrile/Water | Purity assessment |
| Chiral HPLC | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Hexane/Isopropanol | Enantiomeric separation of chiral derivatives |
X-ray Crystallography for Absolute Stereochemistry and Molecular Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and molecular conformation. nih.govmsu.educaltech.eduufl.edunih.gov By diffracting X-rays through a single crystal of a this compound derivative, a detailed electron density map can be generated, from which the precise positions of all atoms in the crystal lattice can be determined. nih.gov This technique is invaluable for unambiguously assigning the absolute configuration of chiral centers and for understanding the intermolecular interactions in the solid state.
Advanced Electrochemical Characterization Techniques for Redox Properties
The electrochemical properties of this compound and its derivatives, such as their oxidation and reduction potentials, can be investigated using advanced electrochemical techniques. Cyclic voltammetry, for instance, can provide information about the redox behavior of the molecule and the stability of the resulting radical ions. rsc.org The presence of the electron-withdrawing heptafluorotoluene group is expected to significantly influence the electronic properties and, consequently, the redox behavior of the allyl group and the aromatic ring. researchgate.netresearchgate.net Understanding these properties is important for applications in materials science and electro-organic synthesis.
In Situ Spectroscopic Monitoring of Reaction Progress
In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable kinetic and mechanistic information. rsc.org For the synthesis of this compound and its derivatives, techniques such as in situ NMR or infrared (IR) spectroscopy can be used to track the consumption of reactants and the formation of products and intermediates without the need for sampling and quenching the reaction. This approach is particularly useful for optimizing reaction conditions and understanding complex reaction mechanisms.
Future Research Directions and Emerging Paradigms in Allylheptafluorotoluene Chemistry
Development of Novel Catalytic Systems for Sustainable and Efficient Synthesis
The synthesis of complex organofluorine compounds like 4-Allylheptafluorotoluene has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of its synthesis lies in the development of sophisticated catalytic systems that prioritize sustainability, efficiency, and selectivity. A key challenge in organofluorine chemistry is the controlled formation of carbon-fluorine (C-F) bonds and the subsequent functionalization of the fluorinated scaffold. cas.cnspringernature.com
| Metric | Traditional Synthesis Approach | Novel Catalytic Approach | Anticipated Impact |
|---|---|---|---|
| Catalyst | Precious metals (e.g., Palladium) | Earth-abundant metals (e.g., Copper, Iron) or Metal-free (Photoredox) | Reduced cost and toxicity |
| Energy Input | High temperatures, prolonged reaction times | Ambient temperature, light-driven | Lower energy consumption |
| Reagents | Stoichiometric and often harsh fluorinating agents | Catalytic amounts, milder reagents | Improved safety and reduced waste |
| Sustainability | Lower atom economy, solvent-intensive | Higher atom economy, potential for greener solvents | Minimized environmental footprint |
Exploration of Bio-Inspired and Biocatalytic Approaches to Fluoroallylationsostie.com
Nature has evolved highly efficient enzymatic machinery for constructing complex molecules with remarkable precision. Harnessing this power for organofluorine synthesis represents a significant frontier. researchgate.net Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional synthetic methods. researchgate.net While naturally occurring fluorinases are rare, protein engineering and directed evolution can be used to create novel enzymes capable of catalyzing specific fluoroallylation reactions under mild, aqueous conditions.
Research in this area is exploring the use of enzymes like heme-dependent peroxygenases for C-H and C-F bond functionalization. acs.orgnih.gov These enzymes could potentially be engineered to regioselectively introduce an allyl group onto a pre-fluorinated toluene (B28343) ring or vice-versa. Furthermore, bio-inspired approaches, which mimic natural processes without using whole cells or isolated enzymes, are gaining traction. youtube.com This could involve developing synthetic catalysts that replicate the active site of an enzyme, combining the efficiency of biocatalysis with the robustness of traditional chemical catalysts. youtube.comyoutube.com
| Approach | Description | Potential Advantages | Challenges |
|---|---|---|---|
| Engineered Fluorinases | Modifying existing enzymes to catalyze the formation of specific C-F bonds. | High selectivity, mild reaction conditions (aqueous, room temp). | Enzyme stability, limited substrate scope. |
| Heme Enzyme Catalysis | Utilizing engineered heme-ligated enzymes for C-H/C-F bond cleavage and functionalization. nih.gov | Potential for novel reactivity and turnover. acs.org | Controlling competing reaction pathways. |
| Bio-Inspired Catalysts | Synthetic molecules that mimic the structure and function of enzyme active sites. youtube.com | Combines biological selectivity with the stability of synthetic systems. | Complexity of catalyst design and synthesis. |
Integration with Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization
The synthesis of specialized molecules like this compound involves navigating a vast and complex reaction space with numerous variables, including catalysts, solvents, temperatures, and reagents. acs.org Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate this process. nih.gov By analyzing large datasets from past experiments, ML algorithms can identify hidden patterns and predict the outcomes of new reactions with remarkable accuracy. vapourtec.comnih.gov
| Application Area | AI/ML Tool | Function | Impact on Synthesis |
|---|---|---|---|
| Reaction Optimization | Bayesian Optimization, Random Forest | Predicts optimal reaction conditions (e.g., temperature, concentration) to maximize yield. vapourtec.com | Faster development, reduced resource consumption. |
| Reaction Discovery | Neural Networks, Deep Learning | Proposes novel synthetic pathways and identifies potential new catalysts. nih.gov | Innovation in synthetic strategies. |
| Predictive Chemistry | SMILES-based Descriptors | Predicts the reactivity and properties of unknown compounds based on their molecular structure. researchgate.net | Efficient screening of potential reagents and substrates. |
| Automated Synthesis | AI-integrated Robotic Platforms | Executes experiments, gathers data, and iteratively refines processes based on AI feedback. nih.govtechnologynetworks.com | High-throughput screening and autonomous optimization. |
Advanced Applications in Targeted Chemical Synthesis for Specialized Fields
The true value of this compound lies in its potential as a versatile building block for creating high-value molecules in specialized fields. The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery and agrochemicals to enhance properties like metabolic stability, lipophilicity, and binding affinity. springernature.comku.edu The heptafluorotoluene group in this compound provides a metabolically stable, lipophilic scaffold, while the allyl group serves as a reactive handle for further chemical transformations.
Advanced Agrochemicals : The unique electronic properties of the heptafluorotoluene ring could be leveraged to design new pesticides or herbicides with enhanced potency and targeted modes of action.
Niche Material Science : The allyl group allows for polymerization, making this compound a potential monomer for creating advanced fluoropolymers. These materials could possess unique thermal, chemical, and optical properties suitable for specialized coatings, membranes, or electronic components.
Molecular Probes : Fluoroalkenes are recognized as effective isosteres for amide bonds, making them valuable in designing peptidomimetics to probe biological systems. academie-sciences.frorganic-chemistry.org Furthermore, the fluorine atoms on the aromatic ring could be substituted with the fluorine-18 isotope ([¹⁸F]), opening avenues for the development of novel PET (Positron Emission Tomography) imaging agents for diagnostic applications. frontiersin.org The ability to replace a fluorine atom with other functional groups, such as boron, further expands the range of potential molecules that can be synthesized. sciencedaily.com
| Specialized Field | Potential Role of this compound | Key Structural Features | Example Application |
|---|---|---|---|
| Advanced Agrochemicals | Scaffold for novel active ingredients. | Heptafluorotoluene (metabolic stability, lipophilicity). | Fungicides or insecticides with improved environmental profiles. |
| Niche Material Science | Monomer for specialty fluoropolymers. | Allyl group (polymerization handle). | High-performance polymers for electronics or aerospace. |
| Molecular Probes | Precursor for PET imaging agents or peptidomimetics. | Fluorine atoms (for ¹⁸F labeling), Fluoroalkene potential (amide isostere). academie-sciences.frfrontiersin.org | Targeted diagnostic agents for oncology or neurology. |
Q & A
Q. What are the established synthesis routes for 4-Allylheptafluorotoluene, and how can researchers optimize reaction yields?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation of heptafluorotoluene with allyl halides. To optimize yields:
- Variables to test : Catalyst type (e.g., AlCl₃ vs. FeCl₃), solvent polarity, temperature gradients, and stoichiometric ratios.
- Analytical validation : Monitor reaction progress via GC-MS or <sup>19</sup>F NMR to track intermediate formation .
- Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture control) to align with standardized protocols .
| Parameter | Typical Range | Optimization Strategy |
|---|---|---|
| Catalyst | 5–10 mol% | Screen Lewis acids for selectivity |
| Temperature | 80–120°C | Gradient experiments to avoid side reactions |
| Solvent | Dichloromethane, DMF | Test polarity effects on reaction kinetics |
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Use a multi-technique approach:
- <sup>19</sup>F NMR : Identify fluorine environments (δ -60 to -80 ppm for CF₃ groups) .
- Mass Spectrometry (EI/CI) : Confirm molecular ion ([M]⁺) and fragmentation patterns.
- Elemental Analysis : Verify C/F ratios (expected: C: 40.7%, F: 53.2%).
- Purity assessment : HPLC with UV detection (λ = 210 nm) or differential scanning calorimetry (DSC) for melting point consistency .
Q. How can researchers assess the thermal stability of this compound under experimental conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure weight loss at 25–300°C (heating rate: 10°C/min) to identify decomposition thresholds.
- DSC : Detect phase transitions or exothermic events.
- In situ <sup>19</sup>F NMR : Monitor structural integrity under thermal stress .
Advanced Research Questions
Q. How do fluorinated substituents in this compound influence its reactivity in Diels-Alder or cross-coupling reactions?
- Methodological Answer :
- Comparative kinetic studies : Use fluorinated vs. non-fluorinated analogs to isolate substituent effects.
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to analyze electron-withdrawing effects on transition states .
- Experimental validation : Track regioselectivity in reactions (e.g., with dienophiles) via HPLC or X-ray crystallography .
Q. What strategies resolve contradictions between experimental data and theoretical predictions for this compound’s spectroscopic properties?
- Methodological Answer :
- Data reconciliation : Compare experimental <sup>19</sup>F NMR shifts with DFT-predicted values (GIAO method).
- Error source analysis : Check for solvent effects, concentration dependencies, or instrumental calibration drift.
- Collaborative validation : Share raw data with independent labs to confirm reproducibility .
| Discrepancy Type | Resolution Approach |
|---|---|
| NMR shift deviations | Re-run simulations with implicit solvent models |
| MS fragmentation mismatches | Validate ionization conditions (EI vs. CI) |
Q. How can researchers investigate the synergistic effects of allyl and heptafluorotolyl groups on the compound’s electronic properties?
- Methodological Answer :
- Electrochemical studies : Cyclic voltammetry to measure redox potentials.
- UV-Vis spectroscopy : Analyze π→π* transitions influenced by electron-deficient aromatic rings.
- Single-crystal XRD : Correlate molecular geometry with Hammett parameters .
Q. What advanced methodologies validate the environmental or biological inertness of this compound in interdisciplinary studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
